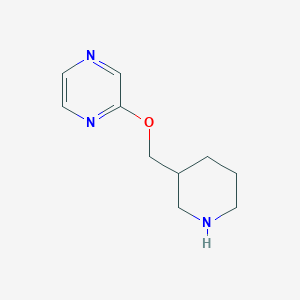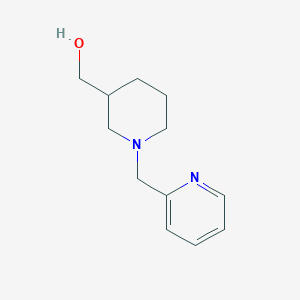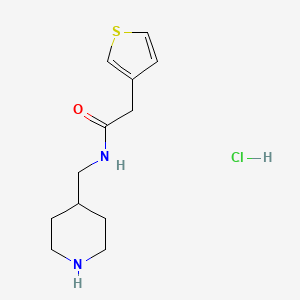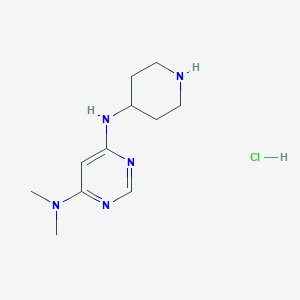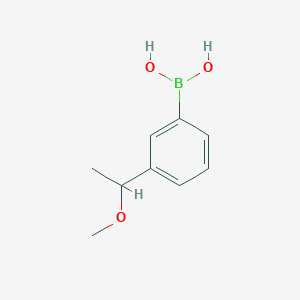
(3-(1-Methoxyethyl)phenyl)boronic acid
説明
“(3-(1-Methoxyethyl)phenyl)boronic acid” is a chemical compound with the molecular formula C9H13BO3 . It is used in various fields of research .
Molecular Structure Analysis
The molecular structure of “(3-(1-Methoxyethyl)phenyl)boronic acid” consists of a phenyl ring with a methoxyethyl group and a boronic acid group attached to it . The molecular weight of this compound is 180.01 .Physical And Chemical Properties Analysis
“(3-(1-Methoxyethyl)phenyl)boronic acid” is a solid at room temperature . It has a molecular weight of 180 and a molecular formula of C9H13BO3 .科学的研究の応用
Sensing Applications
Boronic acids, including (3-(1-Methoxyethyl)phenyl)boronic acid, are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is fundamental to their use in various sensing applications, which can be either homogeneous assays or heterogeneous detection methods . The versatility of boronic acids allows for their incorporation into sensors that can detect and measure the presence of different substances within a sample.
Biological Labelling and Protein Manipulation
The compound’s reactivity with diols also extends to biological labelling and protein manipulation. Researchers can use boronic acids to modify proteins, which is crucial for understanding protein functions and interactions . This application is particularly valuable in the field of proteomics, where the study of protein structures and functions is essential.
Therapeutic Development
Boronic acids are utilized in the development of therapeutics due to their unique chemical properties. They can interact with various biological molecules, making them suitable candidates for drug design and the creation of drug delivery systems . This includes their potential use as boron carriers in neutron capture therapy, a targeted form of cancer treatment .
Suzuki-Miyaura Coupling
This compound is also valuable in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. These reactions are used to form carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules . The (3-(1-Methoxyethyl)phenyl)boronic acid can act as a reagent in these couplings, contributing to the creation of diverse organic compounds.
Separation Technologies
In separation science, boronic acids can be employed to selectively bind and separate certain molecules from mixtures. This is especially useful in the purification of compounds and in analytical methods where specific detection is required .
Material Science
Boronic acids are used as building blocks in material science. They can be incorporated into polymers and microparticles for analytical methods, contributing to the development of new materials with specific properties . These materials can have applications ranging from controlled release systems, like those used for insulin delivery, to the creation of responsive surfaces.
Electrophoresis of Glycated Molecules
The interaction of boronic acids with sugars makes them useful in the electrophoresis of glycated molecules. This application is significant in the analysis of glycosylated proteins and sugars, which has implications in diabetes research and other areas where glycation plays a role .
Carbohydrate Chemistry and Glycobiology
Lastly, the compound’s role in carbohydrate chemistry and glycobiology cannot be overstated. It is crucial in the analysis, separation, protection, and activation of carbohydrates, which are essential processes in the study of cell biology and metabolism .
Safety and Hazards
“(3-(1-Methoxyethyl)phenyl)boronic acid” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .
作用機序
Target of Action
Boronic acids, including (3-(1-methoxyethyl)phenyl)boronic acid, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are crucial in organic synthesis .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, (3-(1-Methoxyethyl)phenyl)boronic acid acts as a nucleophile . The reaction involves the transmetalation of the boronic acid to a palladium catalyst, followed by the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction involving (3-(1-Methoxyethyl)phenyl)boronic acid affects the synthetic pathways of various organic compounds . The ability to form carbon-carbon bonds allows for the construction of complex organic molecules from simpler precursors .
Pharmacokinetics
Boronic acids are generally known for their stability and reactivity, which can influence their absorption, distribution, metabolism, and excretion .
Result of Action
The primary result of the action of (3-(1-Methoxyethyl)phenyl)boronic acid is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on their structure and function .
Action Environment
The action, efficacy, and stability of (3-(1-Methoxyethyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be tolerant of a wide range of reaction conditions . .
特性
IUPAC Name |
[3-(1-methoxyethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-7(13-2)8-4-3-5-9(6-8)10(11)12/h3-7,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWRHNZAXLADDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(C)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672393 | |
| Record name | [3-(1-Methoxyethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1-Methoxyethyl)phenyl)boronic acid | |
CAS RN |
1287753-32-5 | |
| Record name | B-[3-(1-Methoxyethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1287753-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(1-Methoxyethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B1418792.png)
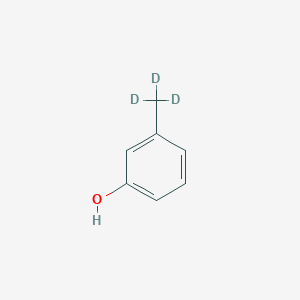
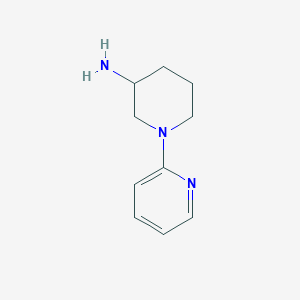
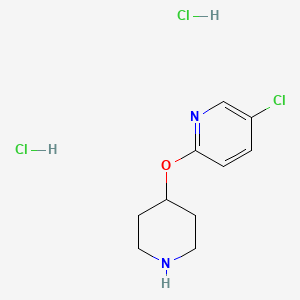

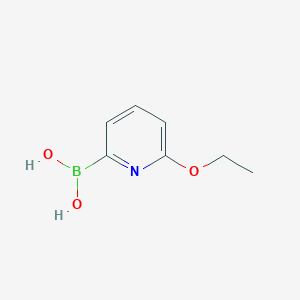

![N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B1418804.png)
